molecular formula C20H17NO3 B12623868 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one CAS No. 914383-85-0

1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Cat. No.: B12623868
CAS No.: 914383-85-0
M. Wt: 319.4 g/mol
InChI Key: LPZZPMRTMCHFMC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 3-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the reaction conditions might be optimized to increase yield and purity. This could involve the use of more efficient catalysts, higher temperatures, and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it might interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Other chalcone derivatives with similar structures and biological activities.

    Quinoline Derivatives: Compounds containing the quinoline moiety, known for their diverse pharmacological properties.

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the combination of the 3,4-dimethoxyphenyl and quinoline groups, which might confer distinct chemical and biological properties compared to other chalcones or quinoline derivatives.

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are characterized by their open-chain structure containing a phenyl group and a ketone functional group, which contributes to their reactivity and potential therapeutic applications. This compound's unique structure, incorporating both methoxy and quinoline moieties, suggests significant pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

C18H17NO3\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{3}

This compound features:

  • Methoxy groups : Enhance solubility and biological activity.
  • Quinoline moiety : Known for various medicinal properties, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action :
The anticancer activity is attributed to multiple mechanisms:

  • Inhibition of cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Targeting specific enzymes involved in cancer progression.

Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Antimicrobial Efficacy :
The compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are shown in Table 2.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Salmonella typhimurium16

Case Studies

Several case studies have explored the biological activity of this chalcone derivative:

  • Study on Anticancer Mechanisms :
    • A study investigated the effects of the compound on apoptosis pathways in HeLa cells. Results indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting a robust mechanism for inducing cell death in cancer cells.
  • Antimicrobial Efficacy Assessment :
    • Another study focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The compound showed promising results, with effectiveness comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chalcone derivatives. Modifications to the methoxy groups or quinoline moiety may enhance potency or selectivity towards specific biological targets.

Table 3 outlines some structural analogs and their corresponding activities:

Compound NameStructureBiological Activity
1-(4-Methoxyphenyl)-3-(quinolin-2-yl)prop-2-enoneStructureModerate anticancer activity
1-(2-Hydroxyphenyl)-3-(quinolin-4-y)prop-2-enoneStructureEnhanced antibacterial activity

Properties

CAS No.

914383-85-0

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one

InChI

InChI=1S/C20H17NO3/c1-23-19-10-8-16(12-20(19)24-2)18(22)9-7-14-11-15-5-3-4-6-17(15)21-13-14/h3-13H,1-2H3

InChI Key

LPZZPMRTMCHFMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2)OC

Origin of Product

United States

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